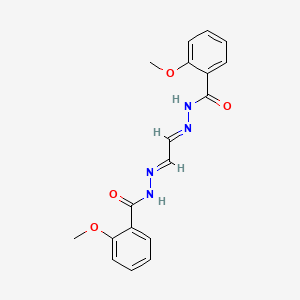![molecular formula C14H12FN3O3 B11560177 N-(2-fluorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11560177.png)
N-(2-fluorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Méthodes De Préparation
The synthesis of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2-fluoroaniline with 5-methylfurfural in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base hydrazone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, and catalysts such as acids or bases depending on the reaction type. Major products formed from these reactions vary but can include derivatives with modified functional groups .
Applications De Recherche Scientifique
N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential pharmacological applications, including as an enzyme inhibitor and in the development of antitumor agents.
Mécanisme D'action
The mechanism of action of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity. The compound’s ability to interact with cellular membranes and proteins also contributes to its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other Schiff base hydrazones such as N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and N’-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide. Compared to these compounds, N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H12FN3O3 |
|---|---|
Poids moléculaire |
289.26 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C14H12FN3O3/c1-9-6-7-10(21-9)8-16-18-14(20)13(19)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+ |
Clé InChI |
ABJMKQSHURBVHZ-LZYBPNLTSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F |
SMILES canonique |
CC1=CC=C(O1)C=NNC(=O)C(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11560103.png)
![4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11560105.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11560107.png)
![2-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11560113.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11560129.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11560132.png)
![4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate](/img/structure/B11560135.png)
![N-(4-{N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide](/img/structure/B11560136.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560138.png)
![4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B11560141.png)
![N'-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-[(2,5-dimethylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11560152.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B11560161.png)

![2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate](/img/structure/B11560169.png)
